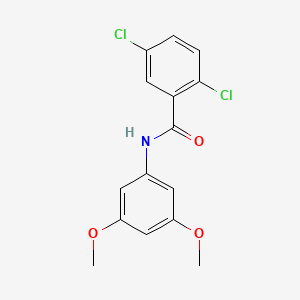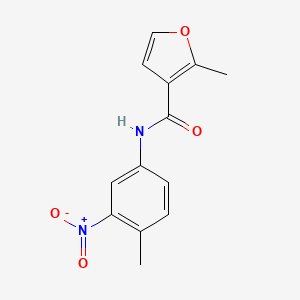
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide is an organic compound belonging to the class of benzamides. This compound is characterized by the presence of two chlorine atoms and two methoxy groups attached to the benzene rings, making it a dichlorobenzamide derivative. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3,5-dimethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the purification steps are scaled up using industrial-grade equipment to handle larger quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for the development of new drugs with potential anticancer, anti-inflammatory, or antimicrobial activities.
Biological Studies: Employed in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide
Uniqueness
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. The methoxy groups can enhance the compound’s solubility and bioavailability, while the chlorine atoms can increase its reactivity and potential for further chemical modifications. This combination of features makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-11-6-10(7-12(8-11)21-2)18-15(19)13-5-9(16)3-4-14(13)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDJAWDNQGAILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole](/img/structure/B5790638.png)
METHANONE](/img/structure/B5790641.png)
![methyl 4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]benzoate](/img/structure/B5790649.png)


![3-[(1-benzyl-4-piperidinyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5790679.png)
![3-amino-8-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B5790684.png)
![CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B5790690.png)
![1'-[(cyclopentylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5790700.png)
![4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide](/img/structure/B5790707.png)
![5-isopropyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5790709.png)


